trans-3-Hexen-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Occurrence and Identification

- Natural product: trans-3-Hexen-1-ol is found naturally in various plants, including camphor laurel (Cinnamomum camphora) and heartleaf houttuynia (Houttuynia cordata) [PubChem, trans-3-Hexen-1-ol, ].

- Metabolite: It can also be produced by the yeast Saccharomyces cerevisiae [PubChem, trans-3-Hexen-1-ol, ].

Chemical Properties

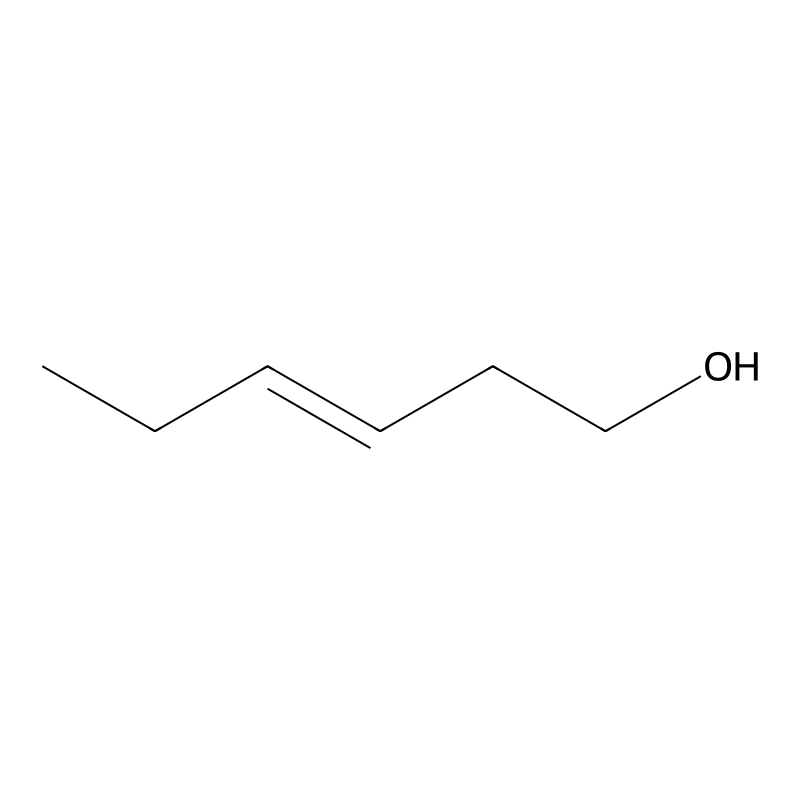

- Structure: trans-3-Hexen-1-ol is a six-carbon (C6) alcohol with a double bond (alkene) between the third and fourth carbon atoms and a hydroxyl group (OH) attached to the first carbon atom [PubChem, trans-3-Hexen-1-ol, ].

- Physical description: It is a colorless liquid with a grassy green aroma [PubChem, trans-3-Hexen-1-ol, ].

- Solubility: It is soluble in water, most fixed oils, and ethanol [Joint FAO/WHO Expert Committee on Food Additives (JECFA) cited in PubChem, trans-3-Hexen-1-ol, ].

Potential Applications in Scientific Research

- Insect pheromone research: Studies have shown that trans-3-Hexen-1-ol can stimulate the antennae of male H. cunea moths, suggesting a potential role in their communication and behavior [Sigma-Aldrich, trans-3-Hexen-1-ol 97, ].

- Flavor research: As a volatile compound with a specific aroma, trans-3-Hexen-1-ol may be used in research to understand and recreate the flavor profiles of various foods and beverages.

- Antimicrobial activity: Some studies have investigated the potential antimicrobial properties of trans-3-Hexen-1-ol, but further research is needed to understand its efficacy and mechanisms of action.

trans-3-Hexen-1-ol, with the molecular formula C₆H₁₂O and a molecular weight of approximately 100.16 g/mol, is a primary alcohol characterized by its linear chain structure with a double bond at the third position. It is known for its green, grassy aroma, which contributes to its use in flavorings and fragrances. This compound is produced naturally by various plants and serves as a metabolite that plays roles in plant defense mechanisms and insect attraction .

The specific mechanism of action of trans-3-hexen-1-ol in biological systems is not fully understood. However, its contribution to the aroma profile of fruits and vegetables is likely due to its volatility and interaction with olfactory receptors in the nose []. More research is needed to elucidate its precise role in plant physiology.

- Oxidation: It can be oxidized to form trans-3-hexenal, an aldehyde.

- Esterification: When reacted with acids, it can form esters, which are important in flavor and fragrance industries.

- Reactions with radicals: Studies have shown that trans-3-Hexen-1-ol can react with hydroxyl radicals in the atmosphere, leading to various degradation products .

This compound exhibits notable biological activities:

- Insect Attractant: It acts as an attractant for certain insects, including moths, which are drawn to its scent during mating rituals .

- Plant Defense: As a volatile organic compound released by plants, trans-3-Hexen-1-ol may play a role in signaling and defense against herbivores .

Several methods are employed to synthesize trans-3-Hexen-1-ol:

- Chemical Synthesis: It can be synthesized from hexene through hydroboration followed by oxidation.

- Biotechnological Methods: Microbial fermentation processes can also produce this compound from sugars or other carbohydrates.

- Extraction from Plants: It can be isolated from plant sources where it naturally occurs.

trans-3-Hexen-1-ol has diverse applications across various fields:

- Flavoring Agent: Widely used in the food industry to impart green and fresh flavors.

- Fragrance Component: Utilized in perfumes for its pleasant aroma.

- Pest Management: Employed in agricultural practices as an attractant for beneficial insects .

Research has indicated that trans-3-Hexen-1-ol interacts with specific receptors in insects. For instance, it stimulates the antennae of male Helicoverpa cunea moths, suggesting its potential role in pest control strategies . Additionally, studies on its atmospheric chemistry reveal how it reacts with hydroxyl radicals, which could impact air quality and ecological interactions .

Similar Compounds: Comparison

Several compounds share structural similarities with trans-3-Hexen-1-ol. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| cis-3-Hexen-1-ol | C₆H₁₂O | Has a similar grassy odor but isomerizes more readily. |

| 1-Hexanol | C₆H₁₄O | A straight-chain alcohol without the double bond; less aromatic. |

| 2-Hexenal | C₆H₁₂O | An aldehyde that has a stronger aroma but is less stable than trans-3-Hexen-1-ol. |

Uniqueness of trans-3-Hexen-1-ol

trans-3-Hexen-1-ol stands out due to its specific geometric configuration (trans), which influences its aroma profile and biological activity. Its role as both a flavoring agent and an insect attractant further distinguishes it from similar compounds.

The formation of trans-3-Hexen-1-ol begins with the lipoxygenase (LOX)-mediated oxidation of α-linolenic acid, a polyunsaturated fatty acid. In Arabidopsis thaliana, lipoxygenase 2 (LOX2) catalyzes the oxygenation of α-linolenic acid to form 13-hydroperoxy-octadecatrienoic acid (13-HPOT). This hydroperoxide intermediate is subsequently cleaved by hydroperoxide lyase (HPLS), yielding volatile C6 aldehydes such as (Z)-3-hexenal. The enzymatic reduction of (Z)-3-hexenal by alcohol dehydrogenase (ADH) produces (Z)-3-hexen-1-ol, which can isomerize non-enzymatically to its trans-configuration under specific physiological conditions.

The rapid emission of trans-3-Hexen-1-ol following tissue damage is facilitated by compartmentalized enzyme systems. For instance, HPLS and ADH activities are spatially separated in intact cells but become activated upon cellular disruption, ensuring immediate GLV release. In olive leaves, HPLS exhibits optimal activity at pH 6.5 and 20°C, producing 0.19 mmol of 2E-hexenal per mg of protein. The interplay between HPLS and ADH is critical for modulating the ratio of aldehydes to alcohols, which influences the ecological function of these volatiles.

| Parameter | HPLS Activity (mmol/mg protein) | ADH Activity (mmol/mg protein) |

|---|---|---|

| pH 6.5, 20°C | 0.19 ± 0.014 | 0.16 ± 0.005 |

| pH 7.0, 25°C | 0.21 ± 0.028 | 0.18 ± 0.009 |

Table 1: Enzymatic activity of HPLS and ADH under varying conditions, demonstrating pH and temperature dependencies.

Comparative Analysis of Lipoxygenase Pathways in cis- and trans-3-Hexen-1-ol Synthesis

While both cis- and trans-3-Hexen-1-ol derive from α-linolenic acid, their biosynthetic trajectories diverge at the isomerization stage. The cis-isomer arises directly from ADH-mediated reduction of (Z)-3-hexenal, whereas the trans-isomer forms via spontaneous or enzyme-assisted isomerization of (E)-3-hexenal. Structural analyses reveal that the trans-configuration exhibits greater stability in aqueous environments, favoring its accumulation in extracellular spaces.

Lipoxygenase isoforms further influence stereochemical outcomes. For example, LOX2 in Arabidopsis preferentially generates 13-HPOT, which HPLS cleaves to (Z)-3-hexenal. In contrast, LOX isoforms in Nicotiana attenuata produce 9-hydroperoxides, leading to different volatile profiles. The specificity of HPLS toward 13-hydroperoxides ensures substrate-channeling toward C6 volatiles, minimizing cross-talk with jasmonate biosynthesis.

Genetic Regulation of Terpenoid Synthases in Allomone Production

Although trans-3-Hexen-1-ol is not a terpenoid, its biosynthesis intersects with terpenoid-mediated defense systems through shared regulatory mechanisms. The BAHD acyltransferase gene CHAT (At3g03480) in Arabidopsis exemplifies this coordination, as it acetylates (Z)-3-hexen-1-ol to form (Z)-3-hexen-1-yl acetate, a potent attractant for parasitoid wasps. CHAT expression peaks 3–6 hours post-wounding, lagging behind the immediate emission of trans-3-Hexen-1-ol, suggesting layered defense strategies.

Terpenoid synthases, such as those producing (E)-β-ocimene, are co-regulated with GLV biosynthetic genes under jasmonate signaling. This synergy enhances plant resilience by deploying multiple volatile classes against herbivores. For instance, TPS10 in maize is induced alongside LOX2, creating a mixed volatile bouquet that confounds insect olfactory recognition.

trans-3-Hexen-1-ol is a primary alcohol characterized by the molecular formula C₆H₁₂O and functions as a crucial intermediate in organic synthesis [1]. This compound features a trans-configured double bond at the 3-position and serves as a valuable building block in the preparation of various pharmaceutically relevant molecules [2]. The development of efficient synthetic methodologies for trans-3-Hexen-1-ol has gained significant attention due to its applications in the fragrance industry and as an organic synthesis intermediate [3].

Stereoselective Hydrogenation Techniques for trans-Alcohol Production

Stereoselective hydrogenation represents a fundamental approach for the synthesis of trans-3-Hexen-1-ol, employing various transition metal catalysts to achieve high stereoselectivity and conversion rates [4]. The ruthenium-catalyzed hydrogenation of methyl trans-3-hexenoate using tris((2-(diphenylphosphino)ethyl)amino)ruthenium monocarbonyl demonstrates exceptional performance under optimized conditions [5]. This methodology operates at 130°C under 60 bar hydrogen pressure for 18 hours, achieving complete conversion with 65% selectivity toward the desired trans-alcohol product [5].

Recent advancements in dual iridium catalysis have revolutionized the stereocontrolled hydrogenation of conjugated enones to saturated alcohols [6] [7]. The implementation of N,P-iridium catalysts specifically active toward olefins in combination with NHC,P-iridium catalysts active toward ketones enables the construction of two contiguous stereogenic centers with enantioselectivities up to 99% and diastereoselectivities reaching 99:1 [6] [7]. This orthogonal dual catalytic system operates independently, allowing for the selective reduction of both π-bonds using molecular hydrogen as the sole reductant [7].

The development of monoclinic hydrogen-bearing ruthenium dioxide (HₓRuO₂) has introduced a novel approach to hydrogenation reactions with enhanced activity and selectivity [8]. This catalyst system demonstrates complete conversion of aromatic substrates at room temperature under 4 MPa hydrogen pressure within 2 hours [8]. The hydrogen-bearing oxide structure provides standalone catalytic function, particularly effective for hydrogenation reactions with recyclability demonstrated over ten consecutive cycles without noticeable deactivation [8].

Table 1: Stereoselective Hydrogenation Techniques for trans-Alcohol Production

| Catalyst System | Substrate Type | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (% ee) | Reaction Time (h) |

|---|---|---|---|---|---|---|

| Ru(L)CO with methanol activator | Methyl trans-3-hexenoate | 130 | 60 | 100 | 65% trans-alcohol | 18 |

| Iridium N,P-Catalyst | Enones | Ambient-90 | 1-50 | >95 | >99 | 1-12 |

| Iridium NHC,P-Catalyst | Ketones | Ambient-90 | 1-50 | >95 | >95 | 1-12 |

| Dual Iridium System | Conjugated enones | Ambient | 1-10 | >95 | >99 | 0.5-6 |

| HₓRuO₂ (Monoclinic) | Aromatic compounds | Room temp-60 | 0.5-4 | >99 | N/A | 0.5-2 |

| RANEY® Nickel | Aldehydes/Ketones | Room temp | 1-10 | >90 | N/A | 1-6 |

The application of RANEY® nickel catalyst in aqueous media provides an environmentally benign approach to alcohol synthesis from aldehydes and ketones [9]. This ligand-free catalytic system operates at room temperature in water, delivering alcohols in high yields and purity without requiring additional chromatographic purification [9]. The methodology features excellent atom economy and high chemical discrimination across a wide range of substrates [9].

Biocatalytic Approaches Using Engineered Alcohol Dehydrogenases

Biocatalytic synthesis using engineered alcohol dehydrogenases offers exceptional stereoselectivity and environmental compatibility for trans-3-Hexen-1-ol production [10] [11]. The development of Lactobacillus kefir alcohol dehydrogenase variants, particularly the Lk-ADH Prince variant (E145F-F147L-Y190C), demonstrates remarkable anti-Prelog stereoselectivity with conversions ranging from 65% to 99.9% and enantiomeric excess exceeding 99% [10]. This engineered enzyme functions effectively as an Escherichia coli whole-cell biocatalyst at substrate concentrations up to 100 millimolar [10].

The PpKR8 enzyme from Paraburkholderia phymatum STM815 represents a breakthrough in high-concentration biocatalytic reductions [12]. When coexpressed with glucose dehydrogenase from Bacillus subtilis in Escherichia coli, this system achieves complete conversion of substrates at concentrations up to 300 grams per liter with 99.9% enantiomeric excess [12]. The space-time yield reaches 728 grams per liter per day, demonstrating exceptional industrial potential [12].

Engineered variants of Lactobacillus kefiri alcohol dehydrogenase through iterative shrinking mutagenesis have yielded the seq5 mutant (Y190P/I144V/L199V/E145C/M206F) with enhanced activity and stereoselectivity [13]. This engineered enzyme demonstrates excellent stereoselectivity exceeding 99% enantiomeric excess through the elimination of steric hindrance and construction of favorable noncovalent interactions [13]. The molecular simulation analyses reveal that mutations enhance activity by inducing a more open binding loop and facilitating pre-reaction conformations [13].

Table 2: Biocatalytic Approaches Using Engineered Alcohol Dehydrogenases

| Enzyme System | Substrate Concentration (g/L) | Conversion (%) | Enantiomeric Excess (% ee) | Space-Time Yield (g/L·day) | Turnover Number (TON) | Operating Temperature (°C) |

|---|---|---|---|---|---|---|

| Lk-ADH Prince (E145F-F147L-Y190C) | 100 | 65-99.9 | >99 | Not reported | Not reported | 25-37 |

| PpKR8 (Paraburkholderia phymatum) | 300 | 99.9 | 99.9 | 728 | Not reported | 30-37 |

| Horse Liver ADH (HLADH) | 10-50 | 85-95 | 90-99 | 50-200 | 1000-5000 | 25-40 |

| Pleurotus eryngii AAOx | 5-20 | 90-95 | N/A | 100-300 | >300000 | 25-60 |

| Engineered LkADH (Y190P/I144V/L199V/E145C/M206F) | 50-150 | >99 | >99 | Not reported | Not reported | 25-45 |

| Thermoanaerobacter ADH-TH | 20-100 | 80-95 | 95-99 | 100-400 | 5000-15000 | 45-65 |

The implementation of aryl alcohol oxidase from Pleurotus eryngii (PeAAOx) in flow-reactor systems has achieved unprecedented catalytic activities with turnover frequencies up to 38 per second and turnover numbers exceeding 300,000 [14]. This oxygen-dependent enzyme overcomes traditional limitations associated with poor oxygen solubility through continuous flow processing, demonstrating preparative usefulness for aldehyde synthesis from corresponding alcohols [14].

Alcohol dehydrogenases exhibit broad substrate specificity, enabling the reduction of structurally diverse ketones including aromatic ketones, heterocyclic ketones, and α/β-ketoesters [12] [11]. The enzymes operate through NAD(P)H-dependent mechanisms, providing environmentally benign alternatives to traditional chemical reduction methods [15]. The cofactor regeneration systems, including glucose dehydrogenase and formate dehydrogenase, enable continuous operation without stoichiometric cofactor consumption [16].

Continuous Flow Reactor Systems for Scalable Green Synthesis

Continuous flow reactor technology has emerged as a transformative approach for scalable green synthesis of trans-3-Hexen-1-ol, offering enhanced safety, efficiency, and environmental compatibility [17] [18]. Packed bed reactors utilizing palladium on carbon demonstrate superior performance compared to traditional batch processes, achieving conversions exceeding 95% with residence times ranging from 5 to 60 minutes [19] [18]. The continuous flow configuration enables precise temperature and pressure control between 1-100°C and 1-100 bars respectively, facilitating optimal reaction conditions [18].

Microfluidic reactor systems provide exceptional mass transfer characteristics through miniaturization, leading to improved heat and mass transfer while increasing process safety [20] [21]. The enzyme-assembled gel monolithic microreactor represents a significant advancement in biocatalytic flow processing, achieving space-time yields of 88.05 grams per liter per hour and maintaining high activity over 100 hours of operation [21]. This system demonstrates total turnover numbers of 62,600 after processing over 1,300 reactor volumes [21].

The development of continuous stirred tank reactor (CSTR) systems enables large-scale production with throughput capabilities ranging from 100 to 5,000 grams per day [22]. A three-stage CSTR configuration with a target volume of 3.3 liters successfully demonstrated fully automatic commercial-scale production achieving 5 kilograms per day capacity over 120 hours of continuous operation [22]. The reactor design accommodates biphasic reactions with gas generation, utilizing headspace partitioning for carbon dioxide removal [22].

Table 3: Continuous Flow Reactor Systems for Scalable Green Synthesis

| Reactor Type | Catalyst Loading (wt%) | Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Throughput (g/day) | Conversion Efficiency (%) |

|---|---|---|---|---|---|---|

| Packed Bed Reactor (Pd/C) | 5-10 | 0.1-2.0 | 5-60 | 25-130 | 10-100 | >95 |

| Microfluidic Reactor | 1-5 | 0.05-0.5 | 10-120 | 20-90 | 1-50 | 85-98 |

| CSTR (Continuous Stirred Tank) | 0.1-1 | Continuous | Variable | Ambient-80 | 100-5000 | >90 |

| Flow Photochemical Reactor | 1-3 | 0.5-5.0 | 1-30 | Ambient | 5-200 | 80-95 |

| Enzyme-Assembled Gel Reactor | 10-20 | 0.1-1.0 | 15-180 | 25-40 | 50-500 | >88 |

| Coil Reactor (PFA) | 2-10 | 0.4-2.68 | 5-48 | 90-130 | 20-200 | 80-91 |

Flow photochemical reactor systems utilize advanced photocatalytic processes for deoxygenative alkynylation reactions, enabling the synthesis of internal alkynes from alcohols [23]. These systems demonstrate broad functional group tolerance and achieve good yields in relatively short reaction times compared to batch processes [23]. The continuous flow configuration provides practical and efficient completion of reactions with potential applications in late-stage functionalization of biomolecules and gram-scale synthesis [23].

The integration of continuous counter-current extraction, solvent-exchange, and crystallization processes within flow systems enhances overall process efficiency [22]. Polytetrafluoroethylene (PFA) coil reactors enable superheating of solvents above their boiling points without evaporation, facilitated by back pressure regulators [20]. This capability allows for faster reactions at elevated temperatures, significantly improving yields and reducing reaction times compared to conventional batch processing [20].

Table 4: Comparative Analysis of Advanced Synthesis Methodologies

| Methodology | Atom Economy (%) | Environmental Factor (E-Factor) | Energy Consumption (kWh/kg) | Process Intensity (kg/m³·h) | Scalability Rating | Commercial Viability |

|---|---|---|---|---|---|---|

| Stereoselective Hydrogenation | 85-95 | 2-10 | 15-50 | 10-100 | High | Established |

| Biocatalytic Synthesis | >95 | 0.1-2 | 5-20 | 5-50 | Medium-High | Emerging |

| Continuous Flow Processing | 90-98 | 1-5 | 10-30 | 50-500 | Very High | Growing |

Physical Description

XLogP3

Density

UNII

GHS Hazard Statements

H226 (90.49%): Flammable liquid and vapor [Warning Flammable liquids];

H319 (17.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

544-12-7

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives -> Flavoring Agents

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty alcohols [FA05]

General Manufacturing Information

3-Hexen-1-ol, (3E)-: ACTIVE